molecular formula C10H9Br B15146391 (3-Bromobut-1-yn-1-yl)benzene CAS No. 27975-80-0

(3-Bromobut-1-yn-1-yl)benzene

Cat. No.: B15146391
CAS No.: 27975-80-0
M. Wt: 209.08 g/mol
InChI Key: PJKBUAHLJRBXIQ-UHFFFAOYSA-N
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Description

(3-Bromobut-1-yn-1-yl)benzene is an organic compound with the molecular formula C₁₀H₉Br. It consists of a benzene ring substituted with a 3-bromobut-1-yn-1-yl group. This compound is of interest due to its unique structure, which combines a bromine atom, an alkyne, and an aromatic ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromobut-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of but-1-yne followed by a coupling reaction with benzene. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride or acetonitrile . The resulting 3-bromobut-1-yne is then subjected to a coupling reaction with benzene under palladium-catalyzed conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves continuous-flow processes to enhance efficiency and scalability. The bromination step can be optimized in a continuous-flow photoreactor, significantly reducing reaction time and improving conversion rates . This method allows for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobut-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), copper(I) iodide, and bases (triethylamine, diisopropylethylamine).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (water, acetone).

Major Products Formed

    Substitution Reactions: Substituted but-1-yn-1-ylbenzenes.

    Coupling Reactions: Disubstituted alkynes or enynes.

    Oxidation Reactions: Diketones or carboxylic acids.

Scientific Research Applications

(3-Bromobut-1-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromobut-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In coupling reactions, the alkyne group forms a carbon-carbon bond with an aryl or vinyl halide through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromobut-1-yn-1-yl)benzene is unique due to its combination of a bromine atom, an alkyne group, and a benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo substitution, coupling, and oxidation reactions makes it valuable in the synthesis of complex organic molecules and materials.

Properties

CAS No.

27975-80-0

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

3-bromobut-1-ynylbenzene

InChI

InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,1H3

InChI Key

PJKBUAHLJRBXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1)Br

Origin of Product

United States

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